ethyl 1-sulfamoylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-sulfamoylpiperidine-4-carboxylate is a chemical compound used in scientific research . It has diverse applications, from drug development to organic synthesis. The IUPAC name for this compound is ethyl 1-(aminosulfonyl)-4-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C8H16N2O4S. The InChI code for this compound is 1S/C8H16N2O4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) . The molecular weight of this compound is 236.29 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 236.29 . The compound is available in powder form . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Synthetic Chemistry and Molecular Structure
- Ethyl 1-sulfamoylpiperidine-4-carboxylate and similar compounds have been a focus in synthetic chemistry, specifically in the synthesis of various derivatives. These derivatives are analyzed using techniques like IR, NMR, and mass spectral techniques to confirm their structures. Such compounds have been studied for their antimicrobial activities against various strains of bacteria and fungi, demonstrating the significance of their structural modifications in medicinal chemistry (Desai, Bhatt, & Joshi, 2019).
2. Biomedical Diagnostics and Biosensors
- Related ethyl compounds have been used in immunodiagnostic applications, such as the crosslinking of antibodies on amine-functionalized platforms. This is particularly relevant in the development of immunoassays for biomedical diagnostics, biosensors, and lab-on-a-chip devices, highlighting the compound's potential in advanced medical technologies (Vashist, 2012).
3. Organic and Pharmaceutical Chemistry
- The compound is used in organic chemistry reactions like phosphine-catalyzed annulations, leading to the synthesis of functionalized tetrahydropyridines. This indicates its role as a precursor or intermediate in the synthesis of complex organic molecules, which are crucial in pharmaceutical research (Zhu, Lan, & Kwon, 2003).
4. Corrosion Mitigation in Industrial Applications
- Ethyl compounds like this compound are also significant in industrial applications, such as in the mitigation of acid corrosion. Studies on pyran derivatives, including ethyl variants, have shown their effectiveness as corrosion inhibitors, which is important in preserving metal infrastructure and machinery (Saranya et al., 2020).
5. Methodology Development in Ethylene Research
- In the field of plant biology, methodologies involving similar ethyl compounds are developed for analyzing metabolites and enzyme activities related to ethylene biosynthesis. This underscores the compound's utility in detailed biochemical studies and agricultural research (Bulens et al., 2011).
Safety and Hazards
The safety information for ethyl 1-sulfamoylpiperidine-4-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 1-sulfamoylpiperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNDWDJUYYAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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